molecular formula C21H27N3O5 B5177549 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide

5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5177549
M. Wt: 401.5 g/mol
InChI Key: OWCVZYOJAAOINI-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring with a carboxamide group, linked to a dimethylphenoxy moiety and a methoxyethyl-substituted pyrrolidinone. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the oxazole intermediate with 3,4-dimethylphenol under conditions that facilitate ether formation, such as using a base like potassium carbonate in a polar aprotic solvent.

    Incorporation of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with a suitable pyrrolidinone derivative.

    Final Coupling: The final step involves coupling the methoxyethyl group to the pyrrolidinone-substituted oxazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethylphenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies and optimization.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties might make it suitable for applications in coatings, adhesives, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione: This compound shares the dimethylphenoxy group but differs in the heterocyclic core and the presence of a piperidine ring.

    4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Similar in having the dimethylphenoxy group and a triazole ring, but with a benzyl substitution.

Uniqueness

The uniqueness of 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide lies in its combination of an oxazole ring with a carboxamide group and the specific substitutions on the phenoxy and pyrrolidinone moieties. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-14-4-5-17(8-15(14)2)28-13-18-10-19(23-29-18)21(26)22-11-16-9-20(25)24(12-16)6-7-27-3/h4-5,8,10,16H,6-7,9,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCVZYOJAAOINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3CC(=O)N(C3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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